(R)-2-Amino-2-(2-pyridyl)ethanol
Overview
Description
(R)-2-Amino-2-(2-pyridyl)ethanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Resolution and Asymmetric Synthesis
The compound (R)-2-Amino-2-(2-pyridyl)ethanol has been utilized in various studies focusing on its resolution and asymmetric synthesis. For instance, Uenishi et al. (1998) demonstrated the resolution of racemic 1-(2-pyridyl)ethanols, including derivatives of this compound, using lipase-catalyzed asymmetric acetylation. This process achieved excellent enantiomeric purities and good yields, indicating its potential for practical applications in a wide range of reaction scales (Uenishi et al., 1998). Additionally, Duquette et al. (2003) reported a scalable process for the asymmetric synthesis of (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride, emphasizing the importance of controlling reaction conditions to achieve high enantiomeric excess (Duquette et al., 2003).
Catalytic Conversion and Chemical Reactions
The compound has also been a focus in studies involving catalytic conversions and various chemical reactions. Sarbajna et al. (2017) found that a Ru-based catalyst was effective for transforming primary alcohols, including amino alcohols like this compound, into their corresponding carboxylic acid salts with hydrogen generation (Sarbajna et al., 2017). Moreover, Percino et al. (2000) isolated an unexpected intermediate, 1-phenyl-2-(4-pyridyl)ethanol, from a condensation reaction involving similar compounds, highlighting the complexity of reactions involving pyridyl ethanol derivatives (Percino et al., 2000).
Ligand and Complex Formation
Research has also explored the use of this compound in the formation of ligands and complexes. Mardani et al. (2019) discussed the reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde, leading to the formation of complexes with copper(II) and cadmium(II), which were characterized by various spectroscopic techniques (Mardani et al., 2019). Such studies underscore the potential of this compound in complexation and coordination chemistry.
Properties
IUPAC Name |
(2R)-2-amino-2-pyridin-2-ylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWDUHWJQCQQSH-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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